4-bromo-2-[(E)-[[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-methylhydrazinylidene]methyl]phenol
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Overview
Description
4-bromo-2-[(E)-[[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-methylhydrazinylidene]methyl]phenol is a complex organic compound characterized by its brominated phenol and pyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-[[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-methylhydrazinylidene]methyl]phenol typically involves the condensation of 5-bromosalicylaldehyde with aniline in ethanol . The reaction conditions include dissolving the reactants separately in ethanol and then combining them under controlled temperature and stirring conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-[[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-methylhydrazinylidene]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
4-bromo-2-[(E)-[[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-methylhydrazinylidene]methyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions, including cross-coupling reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-[[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-methylhydrazinylidene]methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-bromophenol: A simpler brominated phenol with similar chemical properties.
4-bromo-2-[(phenylimino)methyl]phenol: A related compound with a similar structure but different functional groups.
1-bromo-4-((E)-2-{4-[(E)-2-(4-bromophenyl)ethenyl]phenyl}ethenyl)benzene: Another brominated compound with comparable reactivity.
Uniqueness
4-bromo-2-[(E)-[[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-methylhydrazinylidene]methyl]phenol is unique due to its complex structure, which combines brominated phenol and pyrimidine moieties
Properties
Molecular Formula |
C24H18Br2N4O |
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Molecular Weight |
538.2 g/mol |
IUPAC Name |
4-bromo-2-[(E)-[[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]-methylhydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C24H18Br2N4O/c1-30(27-15-18-13-20(26)11-12-23(18)31)24-28-21(16-5-3-2-4-6-16)14-22(29-24)17-7-9-19(25)10-8-17/h2-15,31H,1H3/b27-15+ |
InChI Key |
YUNIKACVZVUXHP-JFLMPSFJSA-N |
Isomeric SMILES |
CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)/N=C/C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)N=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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